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Get Quote

The table below summarizes the characterization data found for several synthesized indole-3-yl derivatives,

which share a similar core structure with your compound of interest.

Compound Name /
Description

¹H NMR Key Signals (δ,
ppm)

¹³C NMR / Other
Data

Source
Compound

| 1-(1H-Indol-3-yl)-3,3-dimercaptoprop-2-en-1-one [1] | - Thiol (SH) protons.

Aromatic protons.

C(sp²)-H proton. | - IR (cm⁻¹): C=O @ 1665.
MS (m/z): 234.89. | 3-acetylindole | | 5-(1H-Indol-3-yl)-3H-1,2-dithiole-3-thione [1] | - Olefinic C(sp²)-

H @ 5.93.
Aromatic protons. | - IR (cm⁻¹): C=S @ 1143.

MS (m/z): 249.10. | Compound 1 (above) | | Dimeric Indolyl Urea (3S-12) [2] | - Recorded on
400/600 MHz spectrometers.

Specific signals not detailed in abstract. | - Recorded on 101/151 MHz spectrometers. | H151 (STING
inhibitor) | | 1H-Indole-3-carbonitrile derivative (C11) [3] | - Recorded in DMSO-d6 or CDCl3 on

400/600 MHz spectrometers. | - | Entrectinib (TRK inhibitor) |
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The research papers indicate standard, well-accepted methodologies for characterizing novel indole

derivatives, which you can adapt for 1H-Indole-3-thiol [2] [3] [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterization was consistently performed
using Bruker AV 400 MHz or 600 MHz spectrometers. Samples were typically dissolved in DMSO-
d6 or CDCl3, with tetramethylsilane (TMS) used as an internal standard [2] [3].
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and electrospray time-of-

flight (ESI-TOF) mass spectrometry were employed to confirm molecular formulas and structures [2]
[3].

Infrared (IR) Spectroscopy: IR spectra were used to identify key functional groups, such as carbonyl
(C=O) and thione (C=S) stretches, reported in wavenumbers (cm⁻¹) [1].

Reaction Monitoring: The progress of synthetic reactions was tracked using thin-layer
chromatography (TLC) on silica gel plates with UV light for visualization [2] [3].

A Note on Synthesis and Stability

A dedicated study on the preparation of highly reactive (1H-indol-3-yl)methyl electrophiles found that many

reported synthetic routes in the literature were not reproducible, often leading to dimerization or

oligomerization instead of the desired product [4]. This highlights a significant challenge in the chemistry of

reactive 3-substituted indoles. While this study focused on electrophiles, not thiols, it underscores the

importance of rigorous verification when working with such compounds. If you plan to synthesize 1H-

Indole-3-thiol, be prepared to carefully optimize conditions and validate your product thoroughly.

Experimental Workflow for Compound Characterization

Based on the standard methodologies used in the cited research, the following diagram outlines a typical

workflow for synthesizing and characterizing an indole derivative.
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A Path Forward for Your Research

Given the absence of direct data for 1H-Indole-3-thiol, here are actionable steps you can take:

Consult Specialized Databases: Search for the compound using its CAS Number (if known) in

commercial chemical supplier catalogs (e.g., Sigma-Aldrich, Combi-Blocks) or dedicated spectral
databases like SDBS or NIST.

Leverage Prediction Software: Use NMR prediction tools (e.g., MNova, ACD/Labs) to generate
estimated chemical shifts for 1H-Indole-3-thiol based on its molecular structure.
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Focus on Synthesis and In-house Characterization: The most reliable path may be to synthesize

the compound yourself and fully characterize it using the experimental protocols outlined above.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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